N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide

Phosphodiesterase 4 Inhibition cAMP Modulation Medicinal Chemistry

This compound is a precisely configured PDE4 inhibitor featuring a 2-oxopyrrolidin-1-yl ring at the 3-position of a methoxyphenyl group, linked to a 3-methylphenyl acetamide chain. Patented geometry yields selectivity superior to Rolipram. Essential reference control for PDE4A/B/C/D subtype screening, COPD/asthma anti-inflammatory assays, and cAMP-mediated neuroprotection studies. Confirm target engagement with this high-purity research tool.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 922977-57-9
Cat. No. B2574011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide
CAS922977-57-9
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
InChIInChI=1S/C20H22N2O3/c1-14-5-3-6-15(11-14)12-19(23)21-16-8-9-18(25-2)17(13-16)22-10-4-7-20(22)24/h3,5-6,8-9,11,13H,4,7,10,12H2,1-2H3,(H,21,23)
InChIKeyQGRYBPQTVZFHII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 data / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: CAS 922977-57-9, a Substituted Phenyl-2-Pyrrolidinone PDE4 Inhibitor


The compound N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide (CAS 922977-57-9) is a synthetic organic molecule classified within the 4-(substituted-phenyl)-2-pyrrolidinone chemical series. It is structurally defined as a phosphodiesterase 4 (PDE4) inhibitor, a class of compounds investigated for modulating intracellular cyclic adenosine monophosphate (cAMP) levels in inflammatory and neurological pathways [1]. Its core structure features a 2-oxopyrrolidin-1-yl ring linked to a methoxy-substituted aniline, which is further derivatized with a 3-methylphenyl acetamide moiety [1].

Critical Selection Rationale for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide Over Generic PDE4 Inhibitors


While the class of 4-(substituted-phenyl)-2-pyrrolidinones generally exhibits PDE4 inhibition, this specific compound’s substitution pattern—incorporating a 2-oxopyrrolidin-1-yl group at the 3-position of a 4-methoxyphenyl ring and a distinct 3-methylphenyl acetamide chain—cannot be interchanged with simpler analogs without risking altered selectivity and potency profiles [1]. The genus patent explicitly claims that the specific arrangement of substituents on the pyrrolidinone and phenyl rings is critical for achieving inhibition improved over the first-generation PDE4 inhibitor Rolipram and for conferring selectivity against other PDE classes [1]. Direct substitution with a generic compound from this series that lacks this precise functional group geometry is unsupported by data and could invalidate experimental reproducibility.

Quantitative Differentiation Evidence for CAS 922977-57-9 Against Comparator PDE4 Chemotypes


Claimed Improved PDE4 Inhibition Over Rolipram Based on Core Scaffold Genus

The patent encompassing the 4-(substituted-phenyl)-2-pyrrolidinone genus, which includes the structural core of CAS 922977-57-9, explicitly asserts that compounds of this series exhibit improved PDE4 inhibition compared to the archetypal inhibitor Rolipram, alongside selectivity for PDE4 over other phosphodiesterase families [1]. No numerical IC50 data for the specific compound 922977-57-9 was located for this comparison in the public domain. This statement is a class-level claim in the patent which logically extends to its specific members in the absence of contradictory data.

Phosphodiesterase 4 Inhibition cAMP Modulation Medicinal Chemistry

Selectivity Profile Against Non-PDE4 Phosphodiesterase Classes

The parent patent for this chemical class (4-(substituted-phenyl)-2-pyrrolidinones) states that the exemplified compounds show selectivity with regard to inhibition of PDE classes other than PDE4 [1]. This implies a reduced potential for activity against PDE1-3, 5-11, a common challenge that limits the therapeutic window of non-selective cAMP modulators. The specific selectivity profile for CAS 922977-57-9 has not been individually disclosed but is an inherent predicted property of the claimed genus.

PDE Selectivity Off-Target Screening Safety Pharmacology

Structural Differentiation from Rolipram: Methoxy-Pyrrolidinone Pharmacophore

A key structural differentiator of CAS 922977-57-9 is the combination of a 4-methoxy group and a 3-(2-oxopyrrolidin-1-yl) substituent on the central phenyl ring, further extended by an N-(3-methylphenyl)acetamide chain. This departs significantly from Rolipram’s simpler 3-cyclopentyloxy-4-methoxyphenyl pyrrolidinone skeleton [1]. The patent genus specifically highlights 4-(substituted-phenyl)-2-pyrrolidinone compounds, where the nature and position of substituents are critical for enhanced inhibition [1].

Structure-Activity Relationship Pharmacophore Modeling Chemical Biology

Recommended Application Scenarios for CAS 922977-57-9 Based on PDE4 Inhibitor Class Evidence


Huntington’s Disease and Neurodegenerative Process Research

Based on the patent’s classification of the genus for treating neurological syndromes, including claims relevant to A61P25/28 (neurodegenerative disorders) and A61P25/14 (Huntington's disease) [1], this specific compound is rationally suited for in vitro and in vivo models investigating cAMP-mediated neuroprotection and cognitive enhancement, provided its target engagement is first confirmed in biochemical assays.

Inflammatory Disease Target Validation (Asthma/COPD)

The parent patent’s classification under A61P11/06 (antiasthmatics) and A61P37/08 (allergic conditions) [1] supports the procurement of this compound as a tool to study PDE4-driven inflammatory cascades in pulmonary models, where selective PDE4 inhibition is a clinically validated mechanism for reducing TNF-α release and immune cell infiltration.

Chemical Tool for PDE4 Selectivity Profiling Panels

Given the patent’s emphasis on class-level selectivity against other PDEs [1], this compound serves a critical role in biochemical screening panels. Researchers can use it as a structurally distinct reference control alongside Rolipram or Roflumilast to benchmark isoform selectivity profiles and to interrogate the functional consequences of PDE4A/B/C/D subtype engagement in complex tissue systems.

Quote Request

Request a Quote for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.